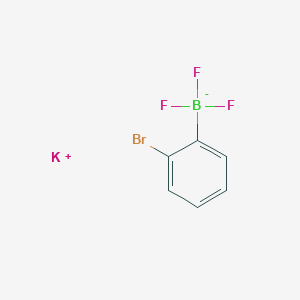
potassium;(2-bromophenyl)-trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;(2-bromophenyl)-trifluoroboranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly notable for its role in Suzuki–Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(2-bromophenyl)-trifluoroboranuide typically involves the reaction of 2-bromophenylboronic acid with potassium fluoride and boron trifluoride. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron compound. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and automated systems to control temperature and reagent addition. This ensures consistent quality and high throughput, making the compound readily available for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;(2-bromophenyl)-trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions involve the coupling of the boron compound with various aryl or vinyl halides in the presence of a palladium catalyst .
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide. The reactions are typically carried out in polar solvents like dimethylformamide or tetrahydrofuran under mild conditions .
Major Products
The major products formed from these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium;(2-bromophenyl)-trifluoroboranuide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which potassium;(2-bromophenyl)-trifluoroboranuide exerts its effects in Suzuki–Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Potassium;(2-bromophenyl)-trifluoroboranuide can be compared with other organoboron compounds used in Suzuki–Miyaura cross-coupling reactions:
Phenylboronic Acid: Unlike this compound, phenylboronic acid is less reactive and requires harsher reaction conditions.
Potassium Phenyltrifluoroborate: This compound is similar in reactivity but offers different solubility properties, making it suitable for different reaction conditions.
2-Bromophenylboronic Acid: This compound is a precursor to this compound and is used in similar applications but with different reactivity profiles.
Conclusion
This compound is a versatile and valuable compound in organic chemistry, with significant applications in the synthesis of complex molecules. Its unique properties and reactivity make it an essential tool in both academic research and industrial applications.
Propiedades
IUPAC Name |
potassium;(2-bromophenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIFTBZXVXXMCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1Br)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CC=C1Br)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














